
N,N-Diethyl-1,2-diphenylcyclobutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-1,2-diphenylcyclobutan-1-amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This particular compound features a cyclobutane ring substituted with two phenyl groups and an amine group bonded to two ethyl groups. Its unique structure makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-1,2-diphenylcyclobutan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of N,N-diethylamine with 1,2-diphenylcyclobutanone in the presence of a reducing agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that facilitates the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-1,2-diphenylcyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents or alkylating agents can be used under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
N,N-Diethyl-1,2-diphenylcyclobutan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its interactions with biological molecules and potential pharmacological properties.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which N,N-Diethyl-1,2-diphenylcyclobutan-1-amine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their function. The cyclobutane ring and phenyl groups contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-1,2-diphenylcyclobutan-1-amine: shares similarities with other amines such as N,N-diethyl-1-phenylcyclobutan-1-amine and N,N-diethyl-2-phenylcyclobutan-1-amine.
Aryl Amines: Compounds like aniline and its derivatives also share structural similarities.
Uniqueness
What sets this compound apart is its specific substitution pattern on the cyclobutane ring, which imparts unique chemical and physical properties. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
64032-70-8 |
|---|---|
Molecular Formula |
C20H25N |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
N,N-diethyl-1,2-diphenylcyclobutan-1-amine |
InChI |
InChI=1S/C20H25N/c1-3-21(4-2)20(18-13-9-6-10-14-18)16-15-19(20)17-11-7-5-8-12-17/h5-14,19H,3-4,15-16H2,1-2H3 |
InChI Key |
ARLCDUBDKGGLFE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1(CCC1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


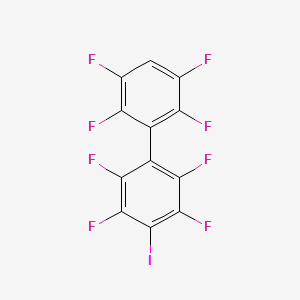
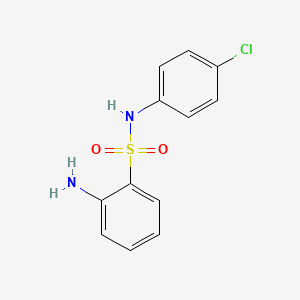

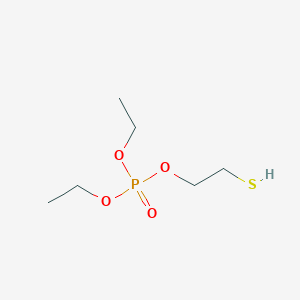

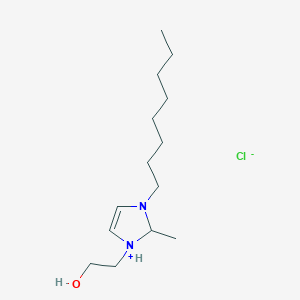
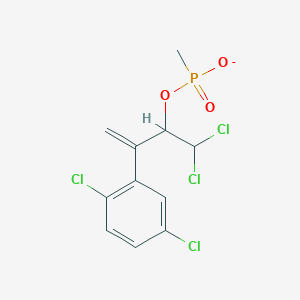
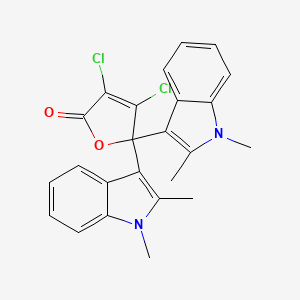
![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL hexanoate](/img/structure/B14508611.png)
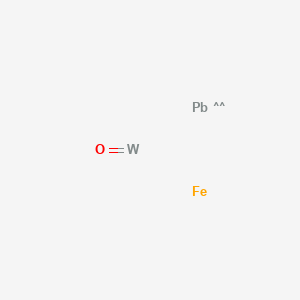

![1,2,3-Triphenoxy-4-[3-(2,3,4-triphenoxyphenoxy)phenoxy]benzene](/img/structure/B14508627.png)
![2-({2-[(2-Chloroethyl)sulfanyl]ethyl}amino)-3,5-dinitrobenzene-1-sulfonic acid](/img/structure/B14508636.png)

